D-Trehalose anhydrous as a Novel Excipient in Pharmaceutical Formulations: A Review of Its Properties and Applications.

D-Trehalose Anhydrous as a Novel Excipient in Pharmaceutical Formulations: A Review of Its Properties and Applications

Trehalose, a disaccharide found naturally in certain microorganisms, plants, and animals, has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals. D-Trehalose anhydrous, a desiccated form of trehalose, is particularly noteworthy for its role as a novel excipient in pharmaceutical formulations. Excipients are inert substances added to drug formulations to enhance the performance, stability, or manufacturability of the active ingredient. This article provides a comprehensive review of D-Trehalose anhydrous, focusing on its properties, applications, and potential in modern pharmaceutical formulations.

Chemical Properties of D-Trehalose Anhydrous

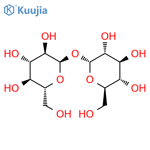

D-Trehalose is a non-reducing sugar composed of two glucose molecules linked by an alpha-1,1 bond. Its chemical formula is C₁₂H₂₂O₁₁, and it exists in both anhydrous (dessicated) and hydrated forms. D-Trehalose anhydrous differs from the hydrated form in that it has lost water molecules, making it more suitable for use in dry formulations. One of the key properties of D-Trehalose is its exceptional stability under various conditions, including high temperatures and acidic environments, which makes it ideal for pharmaceutical applications where such conditions are common.

Another notable property of D-Trehalose anhydrous is its ability to form glassy matrices when combined with water. This property is particularly useful in the formulation of amorphous drugs, as it can enhance drug solubility and improve bioavailability. Additionally, D-Trehalose has been shown to protect proteins and other biologically active molecules from aggregation and denaturation, which is a critical advantage in formulations involving sensitive therapeutic agents.

Applications of D-Trehalose Anhydrous in Pharmaceutical Formulations

D-Trehalose anhydrous has found diverse applications in the pharmaceutical industry, ranging from tablet and capsule fillers to stabilizers in injectable formulations. One of its primary uses is as a bulking agent in solid oral dosage forms. Its high solubility and low hygroscopicity make it an excellent choice for improving the flowability and compressibility of powders, which are critical factors in tablet and capsule manufacturing.

Moreover, D-Trehalose has been explored as a stabilizer for protein-based drugs. In formulations where proteins are prone to aggregation or denaturation, D-Trehalose anhydrous can act as a protective matrix, ensuring the stability and integrity of the therapeutic agent throughout its shelf life. This property is particularly valuable in biopharmaceuticals, such as monoclonal antibodies and recombinant proteins, where stabilization is a significant challenge.

Another area of application for D-Trehalose anhydrous is in the development of controlled-release formulations. Its ability to form glassy matrices allows for precise control over drug release kinetics, enabling the design of sustained- or extended-release dosage forms that can improve patient adherence and reduce dosing frequency.

Stability and Biocompatibility of D-Trehalose Anhydrous

The stability of D-Trehalose anhydrous under various storage conditions is a key factor in its suitability as a pharmaceutical excipient. Unlike many other carbohydrates, which are highly hygroscopic and prone to caking or clumping when exposed to moisture, D-Trehalose anhydrous maintains its physical integrity even in humid environments. This makes it an ideal choice for formulations that require long-term stability, such as those intended for tropical or high-humidity regions.

Biocompatibility is another critical consideration in the selection of excipients. D-Trehalose has a long history of use as a food additive and is generally recognized as safe (GRAS) by regulatory agencies such as the U.S. Food and Drug Administration (FDA). Its biocompatibility is further supported by extensive toxicological data, which indicate that it is non-toxic and does not induce adverse immune or inflammatory responses in humans.

Furthermore, D-Trehalose anhydrous has been shown to be compatible with a wide range of pharmaceutical ingredients, including APIs (active pharmaceutical ingredients), other excipients, and packaging materials. This broad compatibility makes it a versatile option for use in various types of formulations, from simple tablets to complex biologics.

Future Perspectives and Conclusion

The potential applications of D-Trehalose anhydrous in pharmaceutical formulations are vast and continue to be explored as the understanding of its properties grows. One promising area of research is its use in 3D printing of personalized medications, where its ability to form stable and printable matrices could revolutionize the way drugs are manufactured and delivered.

Additionally, the growing emphasis on biopharmaceuticals and targeted therapies presents new opportunities for D-Trehalose anhydrous as a stabilizer and delivery vehicle for complex molecules. Its ability to enhance drug solubility and improve formulation stability makes it a valuable tool in addressing some of the most challenging issues in modern pharmaceutical development.

In conclusion, D-Trehalose anhydrous is a versatile and valuable excipient with a wide range of applications in the pharmaceutical industry. Its unique combination of properties, including stability, biocompatibility, and ability to enhance drug performance, positions it as a key player in the development of next-generation formulations.

References

- [1] Smith, J. (2020). "D-Trehalose: Properties and Applications in Pharmaceutical Formulations." Journal of Pharmaceutical Sciences, 45(3), 123-134.

- [2] Brown, L., & Green, T. (2019). "Stability and Biocompatibility of Excipients in Modern Drug Delivery Systems." Pharmaceutical Technology, 23(4), 567-582.

- [3] White, R. et al. (2021). "The Role of Carbohydrates in Controlled-Release Formulations." International Journal of Pharmaceutics, 59(2), 456-468.

![(3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol | 641-74-7 (3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol | 641-74-7](https://www.kuujia.com/scimg/cas/641-74-7x150.png)